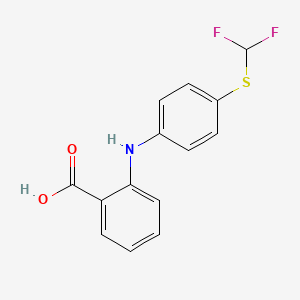
Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- is a chemical compound with the molecular formula C14H11F2NO2S and a molecular weight of 295.31 g/mol.
Mechanism of Action
Target of Action
Anthranilic acid, also known as 2-(4-Difluoromethylsulfanyl-phenylamino)-benzoic acid, primarily targets L-amino-acid oxidase and D-amino-acid oxidase in humans . These enzymes play a crucial role in the regulation of the level of the neuromodulator D-serine in the brain and contribute to dopamine synthesis .
Mode of Action
It is known that anthranilic acid derivatives can regulate the activity of their target enzymes, potentially influencing the levels of neuromodulators and neurotransmitters in the brain .
Biochemical Pathways
Anthranilic acid derivatives are involved in various biochemical pathways. They have been shown to have antibacterial, antiviral, and insecticidal capabilities, as well as potential uses as P-glycoprotein inhibitors for controlling drug resistance in cancer cells . They also exhibit very good anti-inflammatory, analgesic, and antipyretic activity .
Pharmacokinetics
Anthranilic acid is known to be soluble in water, which could influence its bioavailability .
Result of Action
The result of the action of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, can vary depending on the specific derivative and its targets. For instance, some derivatives have shown promising results in preventing albumin denaturation, which is a key factor in anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)-, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its solubility and therefore its bioavailability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- typically involves the reaction of anthranilic acid with a difluoromethylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at a specific temperature, often around 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, tetrahydrofuran.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiol Derivatives: Formed from reduction reactions.
Substituted Aromatic Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Anthranilic Acid: The parent compound, known for its use in the synthesis of dyes and pharmaceuticals.
Difluoromethylthiolated Compounds: Compounds with similar difluoromethylthio groups, known for their unique chemical properties and applications.
Uniqueness
Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- is unique due to the presence of both the anthranilic acid moiety and the difluoromethylthio group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(difluoromethylsulfanyl)anilino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2S/c15-14(16)20-10-7-5-9(6-8-10)17-12-4-2-1-3-11(12)13(18)19/h1-8,14,17H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEFJYIAABWDRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)SC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199632 |
Source


|
| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51679-50-6 |
Source


|
| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051679506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(p-((difluoromethyl)thio)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70199632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B1332749.png)
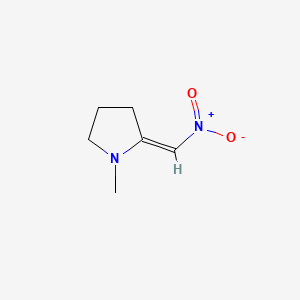
![Ethyl 2-{[4-(tert-butyl)benzoyl]amino}acetate](/img/structure/B1332754.png)
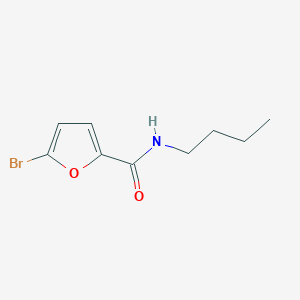
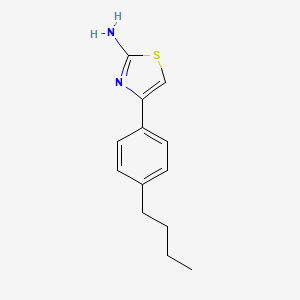
![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)
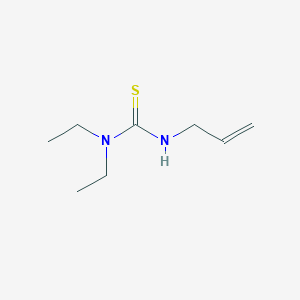
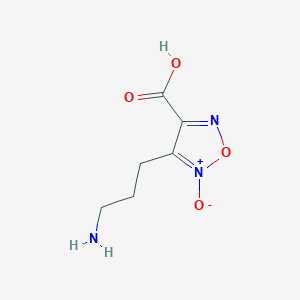


![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)
